
6-amino-1,2,3-benzotriazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that contains a benzotriazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
6-amino-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines.
科学研究应用
Medicinal Chemistry
6-amino-1,2,3-benzotriazin-4(3H)-one has garnered attention for its potential as a drug candidate due to its diverse biological activities. It has been investigated for:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. In a study using the National Cancer Institute's 60 cell line panel, structural modifications of the compound correlated with enhanced anticancer activity, showcasing its potential as a therapeutic agent against various cancers .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Derivatives with amino substitutions exhibited increased efficacy, suggesting that further structural optimization could lead to new antibiotics based on this framework .
- Enzyme Inhibition : this compound has been explored as an inhibitor for various enzymes such as alpha-glucosidase and acetylcholinesterase. Studies have demonstrated that certain derivatives possess moderate to good inhibition activity against these enzymes, making them candidates for treating conditions like diabetes and Alzheimer's disease .
The biological mechanisms underlying the activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, including cancer cell proliferation.
- Cell Signaling Interference : It could interfere with signaling pathways that promote tumor growth.
- Radical Generation : Similar compounds have been shown to generate radicals that contribute to cytotoxic effects against cancer cells .
Case Study 1: Anticancer Activity
In a comparative study involving various benzotriazinone derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. This study employed extensive cell line panels to assess growth inhibition and found a strong correlation between structural modifications and enhanced anticancer activity .
Case Study 2: Antimicrobial Efficacy
Recent investigations into the antimicrobial properties of modified benzotriazinones indicated that derivatives with amino substitutions exhibited increased efficacy against both Gram-positive and Gram-negative bacteria. This suggests that further structural optimization could lead to potent new antibiotics based on the benzotriazine framework .
作用机制
The mechanism of action of 6-amino-1,2,3-benzotriazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering protein function.
相似化合物的比较
Similar Compounds
1,2,3-Benzotriazine: A parent compound with a similar ring structure but lacking the amino group.
6-chloro-1,2,3-benzotriazin-4(3H)-one: A derivative with a chlorine atom instead of an amino group.
1,2,4-Triazine: A related heterocyclic compound with a different nitrogen arrangement.
生物活性
6-Amino-1,2,3-benzotriazin-4(3H)-one is a derivative of benzotriazinone that has garnered attention for its diverse biological activities. This compound is known for its potential applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article summarizes the findings from various studies regarding the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
This compound can be synthesized through several methods involving the modification of benzotriazinone derivatives. The structural characterization typically involves techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the presence of functional groups and to elucidate molecular structure.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis of various benzotriazinone derivatives and their evaluation against human liver carcinoma cell lines (HepG2). The findings indicated that certain compounds showed potent cytotoxicity with low IC50 values, suggesting strong anticancer activity. For instance, one derivative exhibited an IC50 value of 6.525 μM, which is comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.06 μM) .
Compound | IC50 (μM) | Target Cell Line |
---|---|---|
This compound | 6.525 | HepG2 |
Doxorubicin | 2.06 | HepG2 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Various studies have reported that benzotriazinones possess activity against a range of pathogens. For example, derivatives have shown effectiveness against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Studies indicate that it can inhibit enzymes such as alpha-glucosidase and matrix metalloproteinases (MMPs), which are important targets in diabetes management and cancer therapy respectively. The inhibition potency varies among different derivatives; for instance, some nitro-substituted derivatives showed IC50 values in the range of 32.37 ± 0.15 µM to 37.75 ± 0.11 µM when compared to acarbose .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Competitive inhibition at the active sites of target enzymes.
- Interaction with DNA : Some studies suggest that benzotriazinones may intercalate with DNA or inhibit topoisomerases.
In Vitro Studies
A comprehensive study evaluated several synthesized benzotriazinone derivatives for their anticancer properties using HepG2 cell lines. The results indicated a strong correlation between structural modifications (such as the introduction of amino acids) and enhanced cytotoxicity .
In Silico Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins such as E.coli Fab-H receptor and vitamin D receptor (VDR). These computational analyses support experimental findings by predicting effective interactions between the compounds and biological targets .
属性
IUPAC Name |
6-amino-3H-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,8H2,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMNLVSCPSFYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。